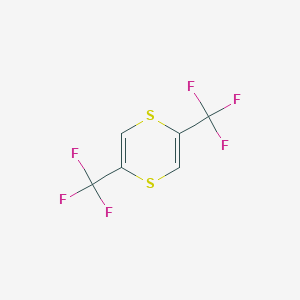
2,5-Bis(trifluoromethyl)-1,4-dithiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(trifluoromethyl)-1,4-dithiine is an organosulfur compound characterized by the presence of two trifluoromethyl groups attached to a 1,4-dithiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)-1,4-dithiine typically involves the reaction of 1,4-dithiine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trifluoromethyl)-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the trifluoromethyl groups or the dithiine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated dithiine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Bis(trifluoromethyl)-1,4-dithiine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)-1,4-dithiine involves its interaction with molecular targets through its trifluoromethyl groups and dithiine ring. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form strong hydrogen bonds and van der Waals interactions contributes to its potency and specificity .
Comparison with Similar Compounds
- 1,4-Bis(trifluoromethyl)benzene
- 2,5-Bis(trifluoromethyl)aniline
- 2,5-Bis(trifluoromethyl)phenylacetic acid
Comparison: 2,5-Bis(trifluoromethyl)-1,4-dithiine is unique due to its dithiine ring, which imparts distinct chemical and physical properties compared to other trifluoromethylated compounds. The presence of sulfur atoms in the ring enhances its reactivity and potential for forming diverse derivatives .
Properties
CAS No. |
112629-57-9 |
|---|---|
Molecular Formula |
C6H2F6S2 |
Molecular Weight |
252.2 g/mol |
IUPAC Name |
2,5-bis(trifluoromethyl)-1,4-dithiine |
InChI |
InChI=1S/C6H2F6S2/c7-5(8,9)3-1-13-4(2-14-3)6(10,11)12/h1-2H |
InChI Key |
GAUBOXHKQJTZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C(S1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
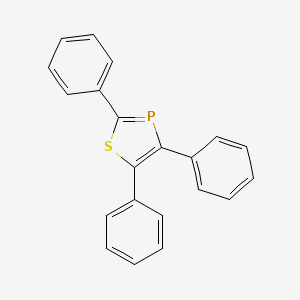
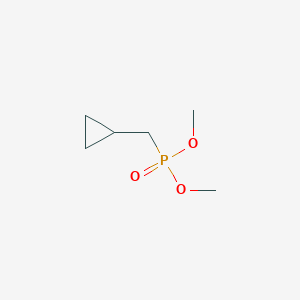
![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)
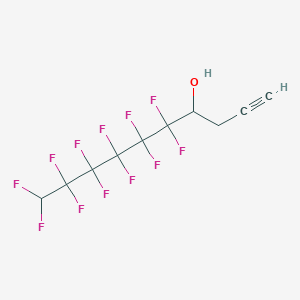
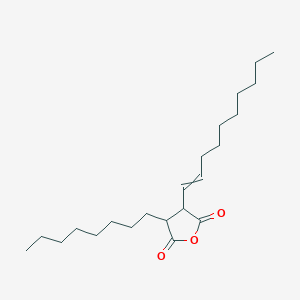
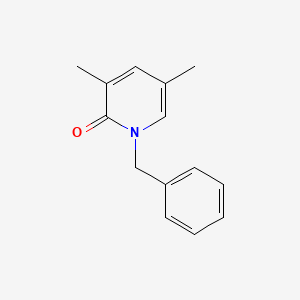
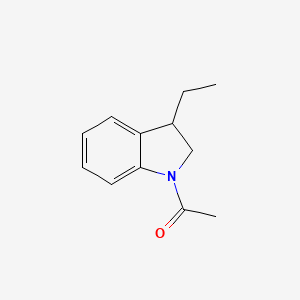

![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)
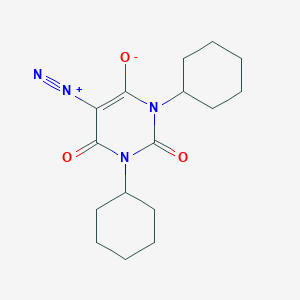
![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
![3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one](/img/structure/B14305267.png)
